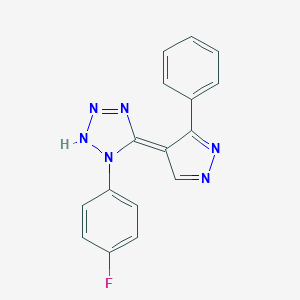
(5Z)-1-(4-fluorophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-1-(4-fluorophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole, commonly known as FPTT, is a tetrazole derivative that is synthesized through a multi-step process. This compound has gained interest in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
作用機序
The mechanism of action of FPTT is not fully understood. However, it is known to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins, molecules that play a role in inflammation and pain. FPTT has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
FPTT has been found to have anti-inflammatory, anti-tumor, antibacterial, and antifungal effects. It has also been found to have potential as a plant growth regulator and herbicide. However, the biochemical and physiological effects of FPTT are not fully understood and require further research.
実験室実験の利点と制限
One advantage of using FPTT in lab experiments is its relatively simple synthesis method. FPTT can be synthesized in a few steps using readily available starting materials. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. However, one limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects. Further research is needed to fully understand the potential applications of FPTT.
将来の方向性
There are several future directions for the study of FPTT. One direction is to further investigate its potential as an anti-inflammatory and anti-tumor agent. Another direction is to study its potential as an antibacterial and antifungal agent. In materials science, future directions include the synthesis of new MOFs using FPTT as a building block and the study of their potential applications in gas storage, separation, and catalysis. In agriculture, future directions include the study of FPTT as a plant growth regulator and herbicide. Overall, the study of FPTT has the potential to lead to new discoveries and applications in various fields.
合成法
The synthesis of FPTT involves a multi-step process that starts with the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-1-(ethoxycarbonyl)-phenylamine. This compound is then reacted with 3-phenylpyrazole-4-carbaldehyde to form 1-(4-fluorophenyl)-3-phenyl-4-(1-ethoxycarbonyl-ethylidene)-pyrazol-5-one. The final step involves the reaction of this intermediate with sodium azide to form FPTT.
科学的研究の応用
FPTT has been studied for its potential applications in medicinal chemistry, materials science, and agriculture. In medicinal chemistry, FPTT has shown promising results as an anti-inflammatory and anti-tumor agent. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. FPTT has also been studied for its potential as an antibacterial and antifungal agent. In materials science, FPTT has been used as a building block for the synthesis of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation, and catalysis. In agriculture, FPTT has been studied for its potential as a plant growth regulator and herbicide.
特性
製品名 |
(5Z)-1-(4-fluorophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole |
|---|---|
分子式 |
C16H11FN6 |
分子量 |
306.3 g/mol |
IUPAC名 |
(5Z)-1-(4-fluorophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C16H11FN6/c17-12-6-8-13(9-7-12)23-16(20-21-22-23)14-10-18-19-15(14)11-4-2-1-3-5-11/h1-10H,(H,20,22)/b16-14+ |
InChIキー |
BRVXNWDUOMVRDB-JQIJEIRASA-N |
異性体SMILES |
C1=CC=C(C=C1)C\2=NN=C/C2=C\3/N=NNN3C4=CC=C(C=C4)F |
SMILES |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)F |
正規SMILES |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)




![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)
